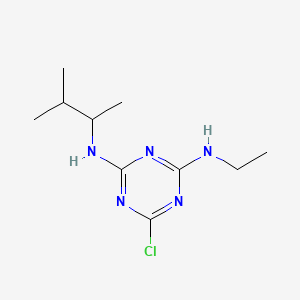

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-

Descripción general

Descripción

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- is a chemical compound with a complex structure. It belongs to the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- typically involves the reaction of appropriate amines with cyanuric chloride. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or water, and may require the use of catalysts or bases to facilitate the reaction.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of various substituted triazines, while hydrolysis can result in the breakdown of the triazine ring into smaller fragments.

Aplicaciones Científicas De Investigación

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mecanismo De Acción

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-(1-methyl-1-phenylethyl)

- 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-(2-methylpropyl)

Uniqueness

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- is unique due to its specific substitution pattern on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the 1,2-dimethylpropyl and ethyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

Actividad Biológica

1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- is a member of the triazine family, characterized by its unique chemical structure that includes a triazine ring substituted with chlorine and amino groups. This compound has garnered interest due to its potential biological activities and applications in various fields including agriculture and pharmaceuticals.

- Molecular Formula: C₇H₁₃ClN₄

- Molecular Weight: 145.55 g/mol

- CAS Number: 3397-62-4

The structure of this compound allows for diverse chemical reactions, particularly substitution reactions involving the chlorine atom and amino groups. This versatility is significant for its biological interactions.

The biological activity of 1,3,5-triazine derivatives often involves their interaction with various biological molecules. The compound may act as an inhibitor or modulator of specific enzymes or receptors. For instance, studies have indicated that triazines can interfere with cellular signaling pathways and gene expression.

Antimicrobial Activity

Research has shown that triazine derivatives possess antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Herbicidal Properties

Due to their structural characteristics, triazines are widely used as herbicides. They function by inhibiting photosynthesis in plants, particularly affecting the photosystem II complex. This mode of action has been extensively studied in compounds like atrazine and simazine, which share structural similarities with 1,3,5-triazine derivatives.

Study on Skin Sensitization

A study published in Chemical Research in Toxicology investigated the skin sensitization potential of triazine derivatives including the compound . The results indicated a moderate sensitization response in animal models, suggesting that while these compounds can be effective in agricultural applications, they may pose risks for dermal exposure in humans .

Environmental Impact Assessment

Another research effort focused on the environmental fate of triazines revealed their persistence in soil and water systems. The study utilized high-performance liquid chromatography (HPLC) to measure concentrations in runoff water from agricultural fields treated with triazine-based herbicides . The findings highlighted concerns regarding contamination of water supplies and potential ecological impacts.

Pharmacological Potential

Recent investigations into the pharmacological applications of triazines have shown promise in drug development. The compound's ability to act as a selective inhibitor for certain enzymes has been explored for therapeutic uses against diseases such as cancer and bacterial infections .

Toxicological Studies

Toxicity studies have indicated that while some triazine derivatives exhibit low acute toxicity levels, chronic exposure could lead to adverse health effects including endocrine disruption and carcinogenicity . These findings underscore the need for careful evaluation during the development of new formulations containing these compounds.

Propiedades

IUPAC Name |

6-chloro-4-N-ethyl-2-N-(3-methylbutan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClN5/c1-5-12-9-14-8(11)15-10(16-9)13-7(4)6(2)3/h6-7H,5H2,1-4H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSIBZBALUOJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885220 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22936-69-2 | |

| Record name | 6-Chloro-N2-(1,2-dimethylpropyl)-N4-ethyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22936-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022936692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-(1,2-dimethylpropyl)-N4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.